6-(Trifluoromethyl)pyridazin-3(2H)-one
Overview
Description
6-(Trifluoromethyl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C5H3F3N2O . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of pyridazine derivatives, including 6-(Trifluoromethyl)pyridazin-3(2H)-one, often involves starting from 1,3-diketones and involves a Diaza–Wittig reaction as a key step . Another method involves the cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis
The InChI code for 6-(Trifluoromethyl)pyridazin-3(2H)-one is 1S/C5H3F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h1-2H,(H,10,11) .Physical And Chemical Properties Analysis
6-(Trifluoromethyl)pyridazin-3(2H)-one is a solid at room temperature . Its molecular weight is 164.09 . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to its biological activities .Scientific Research Applications
Corrosion Inhibition : Pyridazinone derivatives, including compounds similar to 6-(Trifluoromethyl)pyridazin-3(2H)-one, have been investigated for their corrosion inhibition properties for mild steel in acidic solutions. They act as mixed inhibitors influencing both cathodic hydrogen evolution and anodic metal dissolution (Kalai et al., 2020).
Organic Synthesis and Drug Discovery : Pyridazinone and its derivatives are essential in organic synthesis and are used as functional group carriers for various organic reactions. Their structural uniqueness makes them valuable in creating diverse pharmacological agents (Kang et al., 2018).
Pharmaceutical and Agrochemical Applications : Pyridazinone systems like 6-(Trifluoromethyl)pyridazin-3(2H)-one have significant biological properties, finding applications in the pharmaceutical and agrochemical industries. Their synthesis involves nucleophilic substitution reactions, allowing for the creation of polyfunctional systems (Pattison et al., 2009).
Platelet Aggregation Inhibition : Some pyridazinone derivatives have been explored for their potential as platelet aggregation inhibitors, which could be significant in treating cardiovascular diseases (Estevez et al., 1998).
Histamine H3 Receptor Antagonism : Pyridazin-3-one derivatives have been identified as potent and selective histamine H3 receptor inverse agonists, with potential applications in treating attentional and cognitive disorders (Hudkins et al., 2011).
Antimicrobial Activity : Some heterocyclic compounds based on pyridazinone, like 6-(Trifluoromethyl)pyridazin-3(2H)-one, have shown antimicrobial activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (El-Salam et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(trifluoromethyl)-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREBKHOGWUWIOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652833 | |
Record name | 6-(Trifluoromethyl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)pyridazin-3(2H)-one | |
CAS RN |
174607-36-4 | |
Record name | 6-(Trifluoromethyl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(trifluoromethyl)-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.